N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide
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Description
N-(2-chlorophenyl)-2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4OS and its molecular weight is 419.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
- The molecule has a folded conformation, with the pyrimidine ring inclined to the benzene ring at specific angles, as observed in crystal structure studies (Subasri et al., 2017).
Vibrational Spectroscopic Analysis
- Vibrational signatures obtained via Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, have been used to characterize the molecule (Jenepha Mary et al., 2022).
Quantum Chemical Insight
- Quantum chemical studies, including density functional theory and natural bond orbital analysis, have been conducted to explore the molecular structure, hydrogen-bonded interactions, and spectroscopic properties of related molecules (Mary et al., 2020).
Crystallography and Hydrogen Bonding
- Investigations into the crystal structures of related compounds have revealed various hydrogen-bonded formations, contributing to understanding the molecular interactions and packing (Trilleras et al., 2008).
Potential Therapeutic Applications
- Some derivatives of the compound have been synthesized and evaluated for their potential as antitumor agents and enzyme inhibitors, reflecting the compound's relevance in medicinal chemistry (Gangjee et al., 1996).
Antibacterial Activity
- Certain derivatives have shown moderate antibacterial activity, suggesting potential applications in antimicrobial therapies (Obaleye et al., 2008).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-14-6-2-1-5-13(14)10-22-17-9-19(24-12-23-17)27-11-18(26)25-16-8-4-3-7-15(16)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFONAVUOODIYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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